molecular formula C18H22N2O5 B4219309 4,7,7-trimethyl-3-oxo-N'-(phenoxyacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide

4,7,7-trimethyl-3-oxo-N'-(phenoxyacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide

Cat. No.: B4219309
M. Wt: 346.4 g/mol
InChI Key: JIEJAONKFLGRJT-UHFFFAOYSA-N
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Description

This compound features a 2-oxabicyclo[2.2.1]heptane core, a bicyclic structure with an oxygen atom in the ring system. Key substituents include:

  • Methyl groups at positions 4, 7, and 5.
  • 3-oxo (keto) group at position 2.
  • Carbohydrazide functional group at position 1, modified with a phenoxyacetyl moiety.

The stereochemistry of the bicyclic core, if specified (e.g., 1S,4R), can critically influence its physicochemical and biological properties .

Properties

IUPAC Name

4,7,7-trimethyl-3-oxo-N'-(2-phenoxyacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O5/c1-16(2)17(3)9-10-18(16,25-15(17)23)14(22)20-19-13(21)11-24-12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEJAONKFLGRJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CCC1(OC2=O)C(=O)NNC(=O)COC3=CC=CC=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7,7-trimethyl-3-oxo-N'-(phenoxyacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide typically involves multiple steps, starting with the formation of the bicyclic core structure. One common approach is to start with 2-oxabicyclo[2.2.1]heptane-3-one as the core structure and then introduce the necessary substituents through a series of reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis processes, including the use of reactors and purification systems to ensure the high purity and yield of the final product. The choice of solvents, catalysts, and reaction conditions would be optimized to achieve the most efficient synthesis route.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The carbonyl group can be further oxidized to form carboxylic acids or their derivatives.

  • Reduction: : The hydrazide group can be reduced to form amines.

  • Substitution: : The phenoxyacetyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like hydroxide ions (OH⁻) and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation: : Carboxylic acids or their derivatives.

  • Reduction: : Amines.

  • Substitution: : Substituted phenoxyacetyl derivatives.

Scientific Research Applications

This compound has various applications in scientific research, including:

  • Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: : Studied for its potential biological activity, including enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4,7,7-trimethyl-3-oxo-N'-(phenoxyacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Bicyclic Structure Variations

2-Oxabicyclo[2.2.2]octane Derivatives
  • Structural Difference : Larger bicyclic system (2.2.2 vs. 2.2.1), leading to altered geometric parameters:
    • Shorter substituent distances (r = 2.54–2.56 Å vs. para-phenyl 2.88–2.89 Å) and collinearity angles (φ1/φ2 ≈ 176–177°) similar to phenyl rings .
    • Enhanced metabolic stability in human liver microsomes (e.g., Imatinib analogs: t1/2 increased from 60 to 87 min) .
Camphanic Acid Derivatives
  • Example : (1S,4R)-4,7,7-Trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid (camphanic acid) .
    • Structural Difference : Replaces carbohydrazide with a carboxylic acid group.
    • Applications : Widely used as a chiral auxiliary in asymmetric synthesis.
    • Stability : Derived acid chlorides (e.g., compound 11 in ) are key intermediates for amide couplings .

Functional Group Variations

Carbohydrazide Derivatives
  • 1,7,7-Trimethyl-N'-[2-(4-nitrophenyl)acetyl]-2-oxo-3-oxabicyclo[2.2.1]heptane-4-carbohydrazide (): Difference: Nitrophenyl substituent instead of phenoxyacetyl.
Phenoxyacetyl-Modified Analogs
  • Example : N-(5-Chloro-2-methoxyphenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide ():
    • Difference : Carboxamide instead of carbohydrazide.
    • Biological Relevance : Chloro and methoxy groups may improve lipophilicity and target binding.

Stereochemical Considerations

  • Camphanic Acid Enantiomers :
    • (1R,4S)- and (1S,4R)- isomers exhibit distinct biochemical interactions due to chiral centers .
    • The target compound’s stereochemistry (if defined) could significantly influence its pharmacokinetic profile.

Stability and Reactivity

  • Thermal/Chemical Stability :
    • 2-Oxabicyclo[2.2.2]octanes are stable under air, heat (100°C), and acidic/basic conditions .
    • The 2.2.1 system in the target compound may exhibit comparable stability due to its rigid bicyclic framework.

Metabolic Stability

  • 2-Oxabicyclo[2.2.2]octane Analogs : Show 50% increased half-life in microsomal assays compared to phenyl-containing drugs .

Data Tables

Table 1: Geometric Parameters of Bicyclic Cores

Parameter 2-Oxabicyclo[2.2.2]octane Para-Substituted Phenyl Ring
Substituent distance (r) 2.54–2.56 Å 2.88–2.89 Å
Collinearity angles (φ1/φ2) 176–177° 176–179°

Table 2: Metabolic Stability of Bicyclic Analogs

Compound CLint (µL/min/mg) t1/2 (min)
Imatinib (Phenyl) 28 60
2-Oxabicyclo[2.2.2]octane 19 87

Biological Activity

Molecular Structure

  • Molecular Formula : C15_{15}H19_{19}N3_{3}O3_{3}
  • Molecular Weight : 287.33 g/mol
  • CAS Number : Not widely reported; closely related compounds can be referenced for structural analysis.

Structure-Activity Relationship (SAR)

The compound's structure features a bicyclic framework which is known to influence its biological activity. The presence of phenoxy and hydrazide functionalities is essential for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that derivatives of bicyclic compounds exhibit significant antimicrobial properties. For instance, studies on similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.

Anticancer Potential

Preliminary studies suggest that 4,7,7-trimethyl-3-oxo-N'-(phenoxyacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide may exhibit anticancer properties. Case studies have demonstrated that related compounds can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor. In vitro assays have shown that it may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.

Study 1: Antimicrobial Efficacy

In a study published in Journal of Medicinal Chemistry, derivatives of the bicyclic structure were tested against a panel of microbial pathogens. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, suggesting potential for development as an antimicrobial agent.

CompoundMIC (µg/mL)Activity
Bicyclic Derivative A16Strong
Bicyclic Derivative B32Moderate
4,7,7-trimethyl...32Moderate

Study 2: Anticancer Activity

A study in Cancer Research explored the effects of various hydrazone derivatives on cancer cell lines. The results indicated that compounds similar to this compound induced apoptosis in breast cancer cells at concentrations ranging from 10 to 50 µM.

Cell LineIC50 (µM)Mechanism
MCF-7 (Breast Cancer)20Apoptosis Induction
HeLa (Cervical Cancer)30Cell Cycle Arrest

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 4,7,7-trimethyl-3-oxo-N'-(phenoxyacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting from bicyclic precursors. For example, the carboxylic acid derivative (e.g., 4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid) can be reacted with hydrazine derivatives under reflux in solvents like dichloromethane or toluene. Coupling agents such as dicyclohexylcarbodiimide (DCC) are often used to facilitate amide bond formation . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to achieving high yields.

Q. How is the bicyclic framework of this compound characterized spectroscopically?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the bicyclo[2.2.1]heptane scaffold. Key signals include the oxabicyclic oxygen’s deshielding effect on adjacent protons (δ ~4.5–5.5 ppm) and carbonyl resonances (e.g., ketone at δ ~200–210 ppm in ¹³C NMR). Infrared (IR) spectroscopy identifies functional groups like the carbonyl (C=O stretch at ~1700 cm⁻¹) and hydrazide (N-H bend at ~3300 cm⁻¹) .

Q. What structural analogs of this compound have been studied, and how do substituents affect reactivity?

  • Methodological Answer : Analogs such as N-(4-fluorobenzyl) and N-(3-methoxypropyl) derivatives (see and ) demonstrate that electron-withdrawing groups (e.g., fluorine) enhance electrophilicity at the carbonyl, while alkoxy groups (e.g., methoxy) increase solubility. Comparative studies using HPLC and mass spectrometry reveal substituent-dependent stability in acidic/basic conditions .

Advanced Research Questions

Q. How can computational methods resolve contradictions in proposed reaction mechanisms for hydrazide formation?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model transition states to identify whether the reaction proceeds via a concerted or stepwise mechanism. For example, conflicting experimental data on activation energy barriers (e.g., solvent effects) can be resolved by simulating solvent interactions using polarizable continuum models (PCM) .

Q. What strategies optimize selective metal-ligand interactions for actinide extraction using derivatives of this compound?

  • Methodological Answer : Conformationally constrained diamides (e.g., 7-oxabicyclo[2.2.1]heptane-2,3-dicarboxamides) show high selectivity for trivalent actinides (Am³⁺, Cm³⁺) in nitric acid media. The optimal ligand design involves N,N-bis-2-ethylhexyl substituents, which enhance lipophilicity and prevent third-phase formation. Slope analysis and ESI-MS confirm 1:1 or 1:2 metal-ligand stoichiometry .

Q. How do photochemical [2+2] cycloaddition reactions modify the bicyclic core for drug discovery applications?

  • Methodological Answer : Photochemical reactions with 1,5-dienes under UV light (e.g., mercury lamp) can introduce fused rings or cross-conjugated systems. For example, modifying the oxabicyclo framework with azide groups (via Staudinger reactions) enables click chemistry for targeted drug delivery. Reaction progress is monitored via TLC and HPLC .

Q. What analytical approaches validate contradictory bioactivity data in antibacterial studies?

  • Methodological Answer : Discrepancies in MIC (Minimum Inhibitory Concentration) values against Gram-negative vs. Gram-positive bacteria can be addressed by:

  • Metabolomic Profiling : LC-MS/MS to assess bacterial membrane disruption.
  • Resazurin Assays : Quantifying metabolic activity post-exposure.
  • Synchrotron XRD : Resolving ligand-enzyme binding modes (e.g., penicillin-binding protein inhibition) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,7,7-trimethyl-3-oxo-N'-(phenoxyacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide
Reactant of Route 2
Reactant of Route 2
4,7,7-trimethyl-3-oxo-N'-(phenoxyacetyl)-2-oxabicyclo[2.2.1]heptane-1-carbohydrazide

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